molecular formula C9H9BrN2S B3264007 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine CAS No. 383131-52-0

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine

Cat. No.: B3264007
CAS No.: 383131-52-0
M. Wt: 257.15 g/mol
InChI Key: RLRFPJSDSWJTIX-UHFFFAOYSA-N
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Description

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15 g/mol. This compound is part of the benzothiazole family, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms. Benzothiazoles and their derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine typically involves the following steps:

  • Bromination: The starting material, 4-ethylbenzothiazole, undergoes bromination to introduce the bromo group at the 6-position.

  • Amination: The brominated compound is then subjected to amination to introduce the amine group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions can occur at the bromo and amine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles and electrophiles are used for substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced amine derivatives.

  • Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Chemistry: In chemistry, 6-bromo-4-ethyl-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its bromo and amine groups make it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being explored for their pharmacological properties. They may be used in the treatment of various diseases, including infections and cancer.

Industry: In the materials industry, benzothiazole derivatives are used in the production of dyes, pigments, and corrosion inhibitors. They are also used in the manufacturing of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 6-bromo-4-ethyl-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways:

  • Antimicrobial: Targets bacterial cell walls and proteins.

  • Anticancer: Targets apoptotic pathways and cell cycle regulation.

Comparison with Similar Compounds

  • 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine: Similar structure with a fluoro group instead of an ethyl group.

  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Similar structure with a different position of the bromo and fluoro groups.

Uniqueness: 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 4-position provides distinct properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

6-bromo-4-ethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7/h3-4H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRFPJSDSWJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293315
Record name 6-Bromo-4-ethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-52-0
Record name 6-Bromo-4-ethyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383131-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-ethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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